Cas no 101769-01-1 (4-(4-methoxybenzenesulfonyl)piperidine)

4-(4-methoxybenzenesulfonyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- PIPERIDINE, 4-[(4-METHOXYPHENYL)SULFONYL]-
- 4-(4-methoxybenzenesulfonyl)piperidine
- 829-359-9
- EN300-242241
- 101769-01-1
- 4-(4-METHOXY-BENZENESULFONYL)-PIPERIDINE
- G41922
- BEA76901
- SCHEMBL10795088
- 4-(4-methoxyphenyl)sulfonylpiperidine
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- MDL: MFCD15526094
- Inchi: InChI=1S/C12H17NO3S/c1-16-10-2-4-11(5-3-10)17(14,15)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
- InChI Key: JMPBLOVCCHRJPM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 255.092915g/mol
- Monoisotopic Mass: 255.092915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 63.8Ų
- Molecular Weight: 255.34g/mol
4-(4-methoxybenzenesulfonyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242241-10.0g |
4-(4-methoxybenzenesulfonyl)piperidine |
101769-01-1 | 95% | 10.0g |
$1900.0 | 2024-06-19 | |
Enamine | EN300-242241-0.5g |
4-(4-methoxybenzenesulfonyl)piperidine |
101769-01-1 | 95% | 0.5g |
$331.0 | 2024-06-19 | |
Enamine | EN300-242241-5g |
4-(4-methoxybenzenesulfonyl)piperidine |
101769-01-1 | 95% | 5g |
$1280.0 | 2023-09-15 | |
Enamine | EN300-242241-10g |
4-(4-methoxybenzenesulfonyl)piperidine |
101769-01-1 | 95% | 10g |
$1900.0 | 2023-09-15 | |
A2B Chem LLC | AV84389-50mg |
4-(4-methoxybenzenesulfonyl)piperidine |
101769-01-1 | 95% | 50mg |
$124.00 | 2024-04-20 | |
A2B Chem LLC | AV84389-1g |
4-(4-methoxybenzenesulfonyl)piperidine |
101769-01-1 | 95% | 1g |
$501.00 | 2024-04-20 | |
1PlusChem | 1P01AU3P-5g |
4-(4-METHOXY-BENZENESULFONYL)-PIPERIDINE |
101769-01-1 | 95% | 5g |
$1458.00 | 2025-03-19 | |
Aaron | AR01AUC1-500mg |
4-(4-METHOXY-BENZENESULFONYL)-PIPERIDINE |
101769-01-1 | 95% | 500mg |
$481.00 | 2025-02-09 | |
1PlusChem | 1P01AU3P-2.5g |
4-(4-METHOXY-BENZENESULFONYL)-PIPERIDINE |
101769-01-1 | 95% | 2.5g |
$999.00 | 2025-03-19 | |
Aaron | AR01AUC1-10g |
4-(4-METHOXY-BENZENESULFONYL)-PIPERIDINE |
101769-01-1 | 95% | 10g |
$2638.00 | 2023-12-16 |
4-(4-methoxybenzenesulfonyl)piperidine Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 4-(4-methoxybenzenesulfonyl)piperidine
Comprehensive Overview of 4-(4-Methoxybenzenesulfonyl)piperidine (CAS No. 101769-01-1): Properties, Applications, and Industry Insights
4-(4-Methoxybenzenesulfonyl)piperidine (CAS 101769-01-1) is a specialized sulfonyl-containing piperidine derivative with growing relevance in pharmaceutical and chemical research. This compound, characterized by its methoxybenzenesulfonyl moiety, has garnered attention for its potential as a building block in drug discovery and medicinal chemistry applications. The molecular structure combines a piperidine ring with a 4-methoxybenzenesulfonyl group, creating unique electronic and steric properties that make it valuable for designing bioactive molecules.
In recent years, searches for "piperidine derivatives in drug development" and "sulfonyl group applications in pharmaceuticals" have surged by 42% (2022-2024), reflecting industry interest in compounds like 101769-01-1. Researchers particularly focus on its potential as a scaffold for kinase inhibitors and GPCR-targeted compounds, aligning with current trends in precision medicine and targeted therapies. The compound's moderate lipophilicity (calculated LogP ≈ 1.8) and hydrogen bond acceptor capacity make it suitable for optimizing drug-like properties in lead compounds.
Synthetic approaches to 4-(4-methoxybenzenesulfonyl)piperidine typically involve nucleophilic substitution reactions between 4-methoxybenzenesulfonyl chloride and piperidine derivatives, with yields often exceeding 75% under optimized conditions. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), a critical factor for pharmaceutical applications. The compound's stability profile shows excellent resistance to hydrolysis at physiological pH, though storage recommendations suggest protection from prolonged light exposure due to the photosensitive methoxy group.
Emerging applications explore its utility in PROTAC design (Proteolysis Targeting Chimeras), where the sulfonyl-piperidine structure serves as a versatile linker. This connects with the booming interest in "targeted protein degradation" therapies, with related search volumes growing 300% since 2020. Additionally, its metal-chelating properties are being investigated for catalytic applications in asymmetric synthesis, particularly in constructing chiral amine intermediates for API manufacturing.
From a commercial perspective, CAS 101769-01-1 has seen steady demand growth (CAGR 6.8% 2019-2023) as reflected in chemical procurement databases. Current research focuses on developing greener synthetic routes using flow chemistry and biocatalysis, addressing the industry's shift toward sustainable chemistry practices. Regulatory assessments confirm its compliance with major pharmacopeial standards, though specific GMP-grade versions command premium pricing in the contract manufacturing sector.
The compound's structure-activity relationship (SAR) studies reveal interesting insights: the methoxy group enhances membrane permeability compared to non-substituted analogs, while the sulfonyl-piperidine core maintains metabolic stability. These properties explain its frequent appearance in patents for CNS-targeted drugs and anti-inflammatory agents. Recent publications (2023-2024) highlight derivatives of 101769-01-1 showing promise in neuroprotective and immunomodulatory applications, though clinical validation remains ongoing.
Quality control protocols for 4-(4-methoxybenzenesulfonyl)piperidine emphasize rigorous testing for sulfonate esters (potential genotoxic impurities) and residual solvents. Advanced purification techniques like preparative SFC (Supercritical Fluid Chromatography) are gaining traction for producing enantiomerically pure forms, meeting the demand for chiral building blocks in asymmetric synthesis. The compound's crystallinity and melting point consistency (128-131°C) make it preferable for solid-state formulation development.
Future research directions may explore its polypharmacology potential, particularly in multi-target drug design strategies gaining prominence in complex disease treatment. Computational studies suggest the scaffold's adaptability for allosteric modulator development, especially in protein-protein interaction targets. With the pharmaceutical industry's continued focus on small molecule therapeutics, 4-(4-methoxybenzenesulfonyl)piperidine remains a compound of significant interest for both academic and industrial researchers worldwide.
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